tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate: is an organic compound that features a tert-butyl group, an ethynyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyl-4-hydroxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an ethyl derivative.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
tert-Butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The tert-butyl group can be removed with strong acid (e.g., trifluoroacetic acid) or heat, while the hydroxyphenyl group can participate in various chemical reactions .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate
Comparison: The hydroxyphenyl group also contributes to its versatility in chemical reactions and potential biological activity .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-5-9-8-10(6-7-11(9)15)14-12(16)17-13(2,3)4/h1,6-8,15H,2-4H3,(H,14,16) |
InChI Key |
LSWJQMPKYBYDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C#C |
Origin of Product |
United States |
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